molecular formula C15H11NO B6367780 5-(Naphthalen-1-yl)pyridin-2-ol CAS No. 1111106-42-3

5-(Naphthalen-1-yl)pyridin-2-ol

Cat. No.: B6367780
CAS No.: 1111106-42-3
M. Wt: 221.25 g/mol
InChI Key: YMTQWJXRZAMJMU-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)pyridin-2-ol is an organic compound that features a naphthalene ring attached to a pyridine ring with a hydroxyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-yl)pyridin-2-ol can be achieved through several methods. One common approach involves the condensation reaction between 1-naphthaldehyde and 2-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-yl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Naphthalen-1-yl)pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)pyridin-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-yl)pyridin-2-ol: Similar structure but with the hydroxyl group at a different position.

    2-(Naphthalen-1-yl)pyridin-3-ol: Hydroxyl group on the third position of the pyridine ring.

    3-(Naphthalen-1-yl)pyridin-4-ol: Hydroxyl group on the fourth position of the pyridine ring.

Uniqueness

5-(Naphthalen-1-yl)pyridin-2-ol is unique due to its specific positioning of the hydroxyl group, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties compared to its isomers, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-naphthalen-1-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-9-8-12(10-16-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTQWJXRZAMJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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